WB403

TGR5 agonist GPBAR1 cAMP

WB403 is a unique TGR5 (GPBAR1) activator that promotes endogenous GLP-1 secretion and preserves β-cell function in diabetic models while completely lacking the gallbladder-filling side effect that plagues other TGR5 agonists (e.g., ZY403, INT-777). Its clean safety profile enables multi-week in vivo studies without biliary confounding, making it the clear choice for metabolic disease researchers seeking a reliable and specific pharmacological tool.

Molecular Formula C19H19BrN2OS
Molecular Weight 403.3 g/mol
Cat. No. B13434502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWB403
Molecular FormulaC19H19BrN2OS
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=C1)C2=NC(=C(S2)COCC3=CC=C(C=C3)Br)C
InChIInChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3
InChIKeyNYKBJEUCSJOODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WB403: TGR5 Activator for GLP-1 Secretion and Beta-Cell Preservation in Diabetes Research


WB403 (CAS 1594041-84-5) is a synthetic small-molecule TGR5 (GPBAR1) activator identified via combined TGR5 luciferase and active GLP-1 screening assays [1]. It promotes endogenous glucagon-like peptide-1 (GLP-1) secretion and preserves pancreatic beta-cell mass and function in type 2 diabetic mouse models, while notably lacking the gallbladder-filling side effect common to many TGR5 agonists .

Why Other TGR5 Agonists Cannot Substitute for WB403 in Research Models Requiring Beta-Cell Protection Without Gallbladder Toxicity


In-class TGR5 agonists exhibit markedly divergent safety and efficacy profiles that preclude simple interchange. While many TGR5 agonists (e.g., ZY403, INT-777, LCA) possess higher TGR5 binding potency (EC50 = 0.58–1.3 μM) compared to WB403 (EC50 = 5.5 μM), they consistently induce significant gallbladder filling in mice—a major liability for translational development [1]. In contrast, WB403 achieves robust GLP-1 secretion and beta-cell preservation without detectable gallbladder filling, representing a functionally distinct pharmacological profile that cannot be assumed for other TGR5 activators .

Quantitative Differentiation of WB403 from In-Class TGR5 Agonists and Alternative GLP-1 Secretagogues


TGR5 Activation Potency Compared to Bile Acids and the Analog ZY403

WB403 exhibits moderate TGR5 activation (EC50 = 5.5 μM) in a CRE-luciferase reporter assay, which is comparable to endogenous bile acids such as chenodeoxycholic acid (CDCA, EC50 = 4.43 μM) and cholic acid (CA, EC50 = 7.72 μM), but approximately 4.2-fold less potent than the screen-hit comparator ZY403 (EC50 = 1.3 μM) [1]. Despite lower TGR5 potency, WB403 paradoxically demonstrates superior GLP-1 stimulation in NCI-H716 cells and primary enterocytes [2].

TGR5 agonist GPBAR1 cAMP EC50 Luciferase reporter

Absence of Gallbladder Filling: A Critical Safety Differentiator vs. ZY403 and INT-777

In a direct head-to-head in vivo comparison, ZY403 at 200 mg/kg (i.p.) induced significant gallbladder filling in mice, whereas WB403 at the identical dose did not [1]. Furthermore, more potent TGR5 agonists such as lithocholic acid (LCA, EC50 = 0.58 μM) and INT-777 (EC50 = 0.82 μM) are known to produce gallbladder filling as a class-wide liability, while WB403 remains free of this side effect [2].

TGR5 toxicity Gallbladder filling Side effect In vivo Safety pharmacology

Selectivity for TGR5 Over GLP-1-Secretion-Related GPCRs (GPR40, GPR119, GPR120)

WB403 was evaluated against other GPCRs implicated in GLP-1 secretion. At concentrations up to 20–50 μM, WB403 exhibited no significant stimulation of GPR119-dependent cAMP accumulation, nor any activation of GPR40- or GPR120-dependent calcium mobilization [1]. This selectivity contrasts with some broad-spectrum GLP-1 secretagogues that may activate multiple incretin-related receptors, potentially introducing confounding variables in mechanistic studies.

GPCR selectivity Off-target activity GPR40 GPR119 GPR120

Beta-Cell Mass Preservation and Islet Architecture Restoration in Diabetic Mice

In db/db mice, chronic WB403 treatment (100 mg/kg, p.o.) restored the normal distribution pattern of alpha- and beta-cells within pancreatic islets, significantly reducing alpha-cell infiltration into the islet core [1]. In HFD/STZ mice, WB403 restored islet area that had been reduced by STZ-induced beta-cell loss [2]. This beta-cell protective effect is consistent with endogenous GLP-1-mediated preservation of beta-cell mass and function, an outcome that distinguishes TGR5 activators from DPP-4 inhibitors which merely prolong exogenous GLP-1 half-life without stimulating de novo secretion.

Beta-cell preservation Islet morphology db/db mice HFD/STZ mice Immunohistochemistry

Glycemic Control Efficacy in Diabetic Mouse Models: FBG, PBG, and HbA1c Reduction

In HFD/STZ diabetic mice, WB403 (100 mg/kg, p.o.) significantly reduced fasting blood glucose (FBG) and postprandial blood glucose (PBG) from the first week of treatment, with effects sustained throughout the 4-week study period [1]. Serum HbA1c levels were also significantly decreased in both db/db and HFD/STZ mice treated with WB403 [2]. Notably, WB403 did not induce hypoglycemia in normal mice, indicating glucose-dependent insulinotropic activity consistent with GLP-1-mediated mechanisms.

Type 2 diabetes OGTT Fasting blood glucose Postprandial glucose HbA1c

Pharmacokinetic Profile: Low Systemic Exposure Favorable for Intestine-Restricted Action

Pharmacokinetic analysis indicated that WB403 exhibits relatively short plasma elimination time and low systemic concentrations following oral administration [1]. This suggests that only a small fraction of orally administered WB403 reaches systemic circulation, with the majority of its action confined to the intestine where TGR5 is expressed on enteroendocrine L-cells. This intestine-restricted profile contrasts with systemic TGR5 agonists that achieve high plasma exposure and consequently induce gallbladder filling and other off-target toxicities [2].

Pharmacokinetics Oral bioavailability Systemic exposure Intestine-restricted Tissue distribution

Optimal Research and Industrial Applications for WB403 Based on Quantitative Differentiation


In Vivo Studies of TGR5-Mediated GLP-1 Secretion Without Gallbladder Confounding

WB403 is uniquely suited for chronic in vivo studies investigating TGR5 agonism in metabolic disease models where gallbladder filling would confound interpretation or limit study duration. Its demonstrated absence of gallbladder toxicity at efficacious doses (100–200 mg/kg) enables multi-week treatment protocols in db/db, HFD/STZ, and diet-induced obesity models without biliary adverse events [1]. This application leverages WB403's direct differentiation from ZY403 and other potent TGR5 agonists that induce gallbladder filling [2].

Mechanistic Dissection of Endogenous GLP-1 Secretion vs. DPP-4 Inhibition or GLP-1 Receptor Agonism

WB403 serves as a pharmacological tool to distinguish the effects of endogenous GLP-1 secretion (via TGR5 activation) from those of exogenous GLP-1 receptor agonism or DPP-4 inhibition. Its selectivity for TGR5 over GPR40, GPR119, and GPR120 ensures that observed outcomes can be confidently attributed to TGR5→GLP-1 signaling [1]. This enables side-by-side comparative studies with sitagliptin (DPP-4 inhibitor) or exenatide/liraglutide (GLP-1 receptor agonists) to elucidate distinct contributions of each pathway to beta-cell preservation and glycemic control [2].

Preclinical Efficacy Screening of Combination Therapies Targeting Incretin Pathways

Given its moderate TGR5 potency and clean safety profile, WB403 is an ideal candidate for combination studies with other antidiabetic agents (e.g., metformin, SGLT2 inhibitors, DPP-4 inhibitors) to assess synergistic or additive effects on glycemic control and beta-cell function. Its low systemic exposure minimizes drug-drug interaction risks and off-target toxicities that could complicate combination study interpretation [1]. The demonstrated efficacy in reducing FBG, PBG, and HbA1c in diabetic mice provides a robust baseline for detecting combination effects [2].

Investigating TGR5's Role in Pancreatic Islet Architecture and Alpha-Beta Cell Crosstalk

WB403's unique ability to restore normal alpha-cell and beta-cell distribution within pancreatic islets—without the confounding variable of gallbladder toxicity—makes it a valuable reagent for studying TGR5's role in islet remodeling and intra-islet paracrine signaling [1]. This application is particularly relevant for research into the mechanisms by which GLP-1 preserves beta-cell identity and suppresses alpha-cell hyperplasia in type 2 diabetes, areas where DPP-4 inhibitors have shown variable efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for WB403

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.